Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate
Description
Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate (CAS: 1923836-99-0) is a malonate ester derivative featuring a cis-configured cyclohexyl group substituted with a 6-fluoro-4-quinolyl moiety. The cis configuration of the cyclohexyl-quinolyl substituent is critical for its spatial orientation, influencing interactions in synthetic or biological systems. It is often utilized in pharmaceutical research, particularly as an intermediate in the synthesis of quinolone-based therapeutics .
Properties
Molecular Formula |
C27H36FNO4 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
ditert-butyl 2-[[4-(6-fluoroquinolin-4-yl)cyclohexyl]methyl]propanedioate |
InChI |
InChI=1S/C27H36FNO4/c1-26(2,3)32-24(30)22(25(31)33-27(4,5)6)15-17-7-9-18(10-8-17)20-13-14-29-23-12-11-19(28)16-21(20)23/h11-14,16-18,22H,7-10,15H2,1-6H3 |
InChI Key |
XRIAIPLWDJHHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31630328” involves multiple steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. Each reaction step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD31630328” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized for large-scale production, ensuring consistency and efficiency. The use of advanced technologies such as automated control systems and real-time monitoring helps in maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD31630328” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD31630328” typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon and reagents such as halogens or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new functionalized derivatives of “MFCD31630328”.
Scientific Research Applications
“MFCD31630328” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: “MFCD31630328” is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD31630328” exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Di-tert-butyl malonate
- Structure: Lacks the cyclohexyl-quinolyl group, consisting only of the malonate core with tert-butyl esters.
- Synthesis/Purity : Prone to contamination in substrates (e.g., residual amounts in 1a), complicating purification and leading to batch variability in reactions .
- Applications : Primarily used as a precursor for alkylation reactions, but its simplicity limits functional diversity compared to the target compound.
Di-tert-butyl 2-(3-aminopropyl)malonate
- Structure: Contains a 3-aminopropyl chain instead of the cyclohexyl-quinolyl group.
- Synthesis : Achieved via alkylation with NaH (80% yield), outperforming KOt-Bu (60% yield) due to stronger base efficacy .
- Challenges : Coupling with peptides (e.g., cyclic CNGRC) failed despite functional group compatibility, suggesting steric or electronic hindrance unique to its structure .
Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate
- Structure : Features a bulky 3,5-di-tert-butyl-4-hydroxybenzyl group and methyl esters.
- Crystallography : Exhibits distinct bond angles (e.g., C5–C6–C1 = 116.93°, C7–C8–H8A = 109.5°) and hydrogen-bonded molecular packing, influencing solubility and stability .
Stereoisomeric Analogues: Cis vs. Trans Configurations
2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Trans-Atovaquone)
- Structure : Trans-configured cyclohexyl group with a 4-chlorophenyl substituent.
- Synthesis : Converted from cis isomers using Lewis/Brønsted acids, emphasizing the thermodynamic preference for trans configurations in certain systems .
- Implications : The cis configuration in the target compound may offer kinetic stability or unique binding properties compared to trans analogues.
Functional Group Analogues
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
- Structure: Replaces the malonate core with a propanoic acid group.
- Applications : Likely used in drug conjugation or as a bioactive moiety, diverging from the malonate’s role as a synthetic intermediate.
Comparative Data Tables
Table 2: Physicochemical Properties
Key Research Findings
Synthetic Challenges: The target compound’s cis-cyclohexyl-quinolyl group introduces steric constraints, complicating reactions like peptide coupling—a issue also observed in di-tert-butyl 2-(3-aminopropyl)malonate .
Isomerization Dynamics: Unlike trans-Atovaquone, the cis configuration in the target compound may resist acid-catalyzed isomerization, suggesting kinetic stability under non-acidic conditions .
Batch Consistency : Residual di-tert-butyl malonate in substrates underscores the need for rigorous purification, a common challenge among malonate derivatives .
Functional Group Impact: Propanoic acid analogues exhibit enhanced hydrophilicity, whereas tert-butyl esters prioritize hydrolytic stability—a trade-off critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
